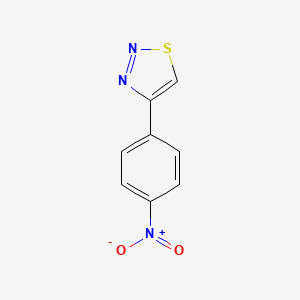

4-(4-Nitrophenyl)-1,2,3-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKUBATYOJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340009 | |

| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82894-98-2 | |

| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic scaffold of significant interest in medicinal and materials science. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic pathways, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a vital pharmacophore present in a multitude of compounds exhibiting a wide array of biological activities.[1] Derivatives of this heterocyclic system have garnered attention for their potential as plant activators, antimicrobial agents, and as key intermediates in the synthesis of other complex molecules.[2][3] The title compound, this compound, with its potent electron-withdrawing nitro group, serves as a valuable building block for further functionalization in drug discovery and materials science applications.

This guide will focus on the most established and reliable method for the synthesis of 4-aryl-1,2,3-thiadiazoles: the Hurd-Mori reaction.[4][5] Additionally, a contemporary alternative involving the iodine-catalyzed cyclization of N-tosylhydrazones will be discussed, providing a comparative perspective on available synthetic strategies.

The Hurd-Mori Synthesis: A Classic and Robust Approach

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, prized for its reliability and the accessibility of its starting materials.[4] The overall strategy involves a two-step process: first, the condensation of a ketone with a semicarbazide to form a semicarbazone, followed by the cyclization of this intermediate with thionyl chloride (SOCl₂) to yield the desired 1,2,3-thiadiazole.[2]

Overall Synthetic Workflow

The synthesis of this compound via the Hurd-Mori reaction is a two-stage process commencing with the formation of a semicarbazone intermediate from 4'-nitroacetophenone. This intermediate is then subjected to cyclization using thionyl chloride to yield the final product.

Caption: Overall synthetic workflow for this compound.

Mechanistic Rationale of the Hurd-Mori Reaction

Understanding the mechanism of the Hurd-Mori reaction is pivotal for optimizing reaction conditions and troubleshooting potential issues. The reaction of the hydrazone with thionyl chloride is believed to proceed through a series of intermediates. A plausible mechanism involves the initial reaction of the semicarbazone with thionyl chloride to form an intermediate that undergoes cyclization.[6] This is followed by elimination to yield the final 1,2,3-thiadiazole. The choice of thionyl chloride is critical as it serves as both a dehydrating agent and a source of sulfur for the thiadiazole ring.

Caption: Plausible mechanism of the Hurd-Mori reaction.

Experimental Protocols

Part 1: Synthesis of 4'-Nitroacetophenone Semicarbazone

This initial step prepares the necessary precursor for the subsequent cyclization.

Materials:

-

4'-Nitroacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol (95%)

-

Deionized water

-

Glacial acetic acid

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 0.01 | 1.65 |

| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 0.01 | 1.12 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.02 | 1.64 |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of 95% ethanol. Gentle warming may be necessary to achieve complete dissolution.[7]

-

In a separate beaker, prepare a solution of 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of deionized water.[7]

-

Add the aqueous semicarbazide hydrochloride/sodium acetate solution to the ethanolic solution of 4'-nitroacetophenone in the round-bottom flask.

-

To catalyze the reaction, add 2-3 drops of glacial acetic acid to the reaction mixture.[8]

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 60 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath to induce the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield the 4'-nitroacetophenone semicarbazone.

Part 2: Synthesis of this compound (Hurd-Mori Cyclization)

Materials:

-

4'-Nitroacetophenone semicarbazone (from Part 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) / Volume (mL) |

| 4'-Nitroacetophenone Semicarbazone | C₉H₁₀N₄O₃ | 222.20 | 0.01 | 2.22 g |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.019 | 2.26 g / 1.4 mL |

Procedure:

-

Caution: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11][12] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2.22 g of 4'-nitroacetophenone semicarbazone in 20 mL of dichloromethane.[4]

-

Cool the suspension in an ice bath.

-

Slowly and with constant stirring, add 1.4 mL of thionyl chloride to the cooled suspension.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Characterization of this compound

| Property | Expected Value |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Data for related compounds suggest a melting point in the range of 200-220°C. |

| ¹H NMR (DMSO-d₆) | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The thiadiazole proton will likely be a singlet in the downfield region. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons will be observed in the range of δ 120-150 ppm. The two carbons of the thiadiazole ring are expected to appear in the range of δ 150-170 ppm.[13] |

| IR (KBr) (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching around 3100-3000 cm⁻¹.[7][14] |

An Alternative Route: Iodine-Catalyzed Cyclization of N-Tosylhydrazones

A more recent and efficient method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.[15] This one-pot reaction offers high step-economy and avoids the use of the highly corrosive thionyl chloride.[1]

Comparative Overview

| Feature | Hurd-Mori Synthesis | Iodine-Catalyzed Cyclization of N-Tosylhydrazones |

| Reagents | Semicarbazide, Thionyl Chloride | Tosylhydrazide, Elemental Sulfur, Iodine (catalyst) |

| Reaction Conditions | Two steps, refluxing conditions, use of corrosive reagent | One-pot, milder conditions |

| Advantages | Well-established, reliable | High step-economy, avoids thionyl chloride, broad scope |

| Disadvantages | Use of hazardous thionyl chloride, multi-step | May require optimization for specific substrates |

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive to skin, eyes, and mucous membranes.[12] It is toxic if inhaled and reacts violently with water, releasing toxic gases (SO₂ and HCl).[9][10][11] Always handle in a chemical fume hood with appropriate PPE. Ensure no contact with water or moisture.

-

4'-Nitroacetophenone and its derivatives: Nitroaromatic compounds are potentially harmful and should be handled with care.[7]

-

Semicarbazide Hydrochloride: Can be toxic if swallowed and may cause skin irritation.[7]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This guide has detailed the synthesis of this compound, with a primary focus on the robust Hurd-Mori reaction. By providing not only the "how" but also the "why," we aim to empower researchers to approach this synthesis with a deeper understanding and a greater capacity for optimization and troubleshooting. The inclusion of a contemporary alternative synthesis route further broadens the synthetic chemist's toolkit for accessing this valuable heterocyclic scaffold. As with any chemical synthesis, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for successful and safe execution.

References

- Gu, P., Su, Y., Wu, W., & Yu, W. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 599.

- ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion.

- Wei, Z., Zhang, Q., Tang, M., Zhang, S., & Zhang, Q. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Chemistry Portal.

- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry. Springer.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1995).

- Morzherin, Y. Y., Glukhareva, T. V., Mokrushin, V. S., Tkachev, A. V., & Bakulev, V. A. (2003). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.

- ROTH, C. (2024). Safety Data Sheet: Thionyl chloride.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- LANXESS. (2015). Product Safety Assessment: Thionyl chloride.

- Al-Omary, F. A. M., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Khan, I., et al. (2021).

- Akbaş, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30096-30107.

- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178.

- Iacob, A. C., et al. (2023).

- SpectraBase. (n.d.). 5-(4'-NITROPHENYL)-4-PHENYL-2-PHENYLHYDRAZINO-1,3,4-THIADIAZOL.

- Stanetty, P., et al. (2007). Synthesis of Pyrrolo[2,3-d][1][15][16]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.

- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.

- Dmiterko, V. V., et al. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. Russian Journal of General Chemistry, 89(4), 701-707.

- Shawali, A. S., et al. (2021). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 26(16), 4949.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. lanxess.com [lanxess.com]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural, physical, and spectral characteristics of the molecule, offering a foundational resource for its application in research and development. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information, including predicted properties, and outlines established methodologies for its empirical determination. The synthesis of this compound via the Hurd-Mori reaction is also detailed, providing a practical framework for its preparation.

Introduction

This compound belongs to the family of thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Specifically, it is a 1,2,3-thiadiazole isomer, a structural motif that has garnered attention for its diverse biological activities. The presence of the 4-nitrophenyl substituent significantly influences the molecule's electronic properties, and consequently, its reactivity and potential applications. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics, which is paramount for its effective utilization in drug design, agrochemical development, and materials science.

Molecular Structure and Identification

The structural identity of this compound is defined by its unique arrangement of atoms and its corresponding identifiers.

| Identifier | Value |

| Molecular Formula | C₈H₅N₃O₂S |

| Molecular Weight | 207.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82894-98-2 |

| SMILES | O=c1ccc(cc1)c2csnn2 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various systems, including biological and environmental contexts.

Physical Properties

The physical state and thermal properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | Black color small needles | |

| Melting Point | 207-213 °C | |

| Boiling Point (Predicted) | 378.3 ± 34.0 °C | |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ |

Solubility and Lipophilicity

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

-

LogP (Predicted): The predicted octanol-water partition coefficient (XLogP3) is 2.2 . This value suggests that the compound has moderate lipophilicity.

Acidity/Basicity

The pKa of a compound is essential for understanding its ionization state at different pH values.

-

pKa (Predicted): The predicted pKa for this compound is -5.01 ± 0.27 . This indicates that the compound is a very weak base.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a chemical compound. While detailed experimental spectra for this compound are not widely published, the expected spectral features are discussed below based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-nitrophenyl group and the single proton on the thiadiazole ring. The protons on the nitrophenyl ring would likely appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The proton on the thiadiazole ring would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbons of the nitrophenyl ring would resonate in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the thiadiazole ring would also appear in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹

-

C=C stretching (aromatic): Around 1600 cm⁻¹

-

N=O stretching (nitro group): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)

-

C=N stretching: In the region of 1650-1550 cm⁻¹

-

C-S stretching: Weaker absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 207.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is influenced by the electronic transitions within the molecule. The conjugated system of the nitrophenyl and thiadiazole rings is expected to result in strong absorption in the UV region. The presence of the nitro group may lead to a bathochromic (red) shift of the absorption maximum. For comparison, 4-nitrophenol exhibits a characteristic absorption maximum around 400 nm in its deprotonated form.

Synthesis

The Hurd-Mori reaction is a well-established method for the synthesis of 1,2,3-thiadiazoles from hydrazones. This reaction provides a reliable route to this compound.

Hurd-Mori Synthesis Workflow

The general workflow for the synthesis of this compound via the Hurd-Mori reaction is as follows:

A Technical Guide to 4-(4-Nitrophenyl)-1,2,3-thiadiazole: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound of significant interest to the scientific community. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[1][2] This document details the compound's fundamental properties, established synthetic routes with mechanistic insights, analytical characterization protocols, and a discussion of its current and potential applications in drug discovery and materials science. It is intended for researchers, chemists, and professionals in pharmaceutical and agrochemical development who require a comprehensive understanding of this molecule.

Introduction to the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[3] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole system is unique. Its arrangement of heteroatoms allows for the ready extrusion of a stable dinitrogen (N₂) molecule under thermal or photochemical conditions, a property that makes it a valuable precursor for generating reactive intermediates in organic synthesis.[4]

Beyond their synthetic utility, 1,2,3-thiadiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including potential use as antifungal, antiviral, and anticancer agents.[1][5] This biological relevance stems from the ring system's ability to act as a bioisostere for other chemical groups, its strong aromaticity contributing to in vivo stability, and its capacity to engage in crucial hydrogen bonding interactions.[1][6]

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .[7] Its structure consists of a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-nitrophenyl group.

Caption: 2D Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 82894-98-2 | [7][8][9] |

| Molecular Formula | C₈H₅N₃O₂S | [7][8] |

| Molecular Weight | 207.21 g/mol | [7][8] |

| Appearance | Black color small needles | [8] |

| Melting Point | 207-213 °C | [8][9] |

| PubChem CID | 560748 | [7][8] |

Synthesis and Mechanistic Insights

The construction of the 1,2,3-thiadiazole ring is most commonly achieved via the Hurd-Mori reaction .[3][10] This powerful transformation provides a direct pathway to the heterocyclic core from readily available starting materials.

The Hurd-Mori Reaction: A Mechanistic Overview

The Hurd-Mori reaction involves the cyclization of an acyl hydrazone (specifically, a hydrazone derived from a ketone with an α-methylene group) with thionyl chloride (SOCl₂). The choice of this reagent is causal; thionyl chloride acts as both a dehydrating agent and a source of sulfur for the heterocycle formation. The reaction proceeds through the formation of an intermediate N-sulfinyl hydrazone, which then undergoes an intramolecular cyclization followed by elimination to yield the aromatic 1,2,3-thiadiazole ring. This method is valued for its operational simplicity and the broad availability of precursor ketones.

Exemplary Synthetic Protocol

The synthesis of this compound typically follows a two-step process starting from 4'-nitroacetophenone. This protocol is a self-validating system, where the successful formation of each intermediate and the final product is confirmed by analytical techniques.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Hydrazone Synthesis: 4'-Nitroacetophenone is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The resulting hydrazone intermediate is then isolated, typically by precipitation upon cooling, and washed to remove impurities.

-

Cyclization: The dried 4'-nitroacetophenone hydrazone is dissolved in an anhydrous aprotic solvent such as toluene or dioxane. Thionyl chloride is added dropwise at a controlled temperature (often 0-5 °C) to manage the exothermic reaction. After the addition, the mixture is stirred, potentially with gentle heating, to drive the cyclization to completion.

-

Isolation and Purification: The reaction is carefully quenched with ice water or a base solution. The crude product is extracted into an organic solvent, washed, dried, and concentrated. The final compound, this compound, is typically purified by recrystallization from a suitable solvent system to yield pure crystalline material.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a crucial diagnostic tool. Key expected signals for this compound include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.[7][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of approximately 207.21.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would be characteristic. The proton on the thiadiazole ring (at position 5) would appear as a singlet in the downfield region. The four protons of the para-substituted phenyl ring would appear as two distinct doublets, characteristic of an AA'BB' system, also in the aromatic region (typically δ 7-9 ppm).[12]

-

¹³C-NMR: The carbon NMR would show distinct signals for each unique carbon atom. The two carbons of the thiadiazole ring would have characteristic chemical shifts, and four signals would be expected for the carbons of the nitrophenyl group.[12][13]

-

Applications in Drug Discovery and Development

The thiadiazole nucleus is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets, making its derivatives promising candidates for drug development.[1][2]

Broad-Spectrum Biological Activity

Derivatives of thiadiazole, including the 1,2,3- and 1,3,4-isomers, have demonstrated a remarkable range of pharmacological activities:

-

Antimicrobial and Antifungal: The thiadiazole ring is a component of several agents active against various bacterial and fungal strains.[2][5][6]

-

Anticancer: Numerous thiadiazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[14][15] The mechanism often involves the disruption of critical cellular processes like DNA replication, owing to the ring's bioisosteric similarity to pyrimidine bases.[15]

-

Anti-inflammatory: Certain substituted thiadiazoles have shown potential as anti-inflammatory agents.[6][8]

The Role of the 4-Nitrophenyl Substituent

The presence of the 4-nitrophenyl group on the this compound molecule is significant. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the entire molecule. This can enhance its ability to participate in specific intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets. In structure-activity relationship (SAR) studies of similar scaffolds, electron-withdrawing groups like nitro have been shown to promote anticancer activity.[15] This makes this compound and its analogues valuable building blocks for creating libraries of compounds for high-throughput screening in drug discovery campaigns.[8]

Conclusion and Future Outlook

This compound is a well-defined heterocyclic compound with a straightforward and robust synthetic pathway. Its true value lies in its potential as a core structure for the development of novel therapeutic agents. The combination of the biologically active 1,2,3-thiadiazole scaffold and the modulating influence of the nitrophenyl group makes it a compelling target for further investigation. Future research will likely focus on the synthesis of novel derivatives, detailed evaluation of their biological activities against specific targets (e.g., kinases, tubulin, microbial enzymes), and comprehensive SAR studies to optimize potency and selectivity for the development of next-generation pharmaceuticals and agrochemicals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide. National Center for Biotechnology Information.

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry. Springer.

- ResearchGate. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Request PDF.

- Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central, 1-15.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- ResearchGate. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles.

- MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.

- Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities.

- MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.

- Wikipedia. (n.d.). Thiadiazoles.

- ResearchGate. (2012). Biological Activities of Thiadiazole Derivatives: A Review.

- ResearchGate. (2020). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.

- National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. This compound | C8H5N3O2S | CID 560748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 82894-98-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring, a unique five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its distinct mesoionic character facilitates passage across cellular membranes, enabling potent and diverse biological activities.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological landscape of 1,2,3-thiadiazole derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic and agricultural applications, and provide detailed, field-proven experimental protocols to empower researchers in their discovery and development efforts. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with applied biological science.

The 1,2,3-Thiadiazole Core: Synthesis and Structural Significance

The biological potential of any heterocyclic compound is fundamentally linked to its synthetic accessibility. The primary and most historically significant route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction .[1] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (such as semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][5]

The causality behind the enduring prevalence of the Hurd-Mori reaction lies in its robustness and the ready availability of starting materials. Ketones and hydrazines are common chemical building blocks, allowing for the generation of a wide diversity of substituted 1,2,3-thiadiazoles. Recent advancements have focused on improving the Hurd-Mori protocol, developing metal-free and milder conditions, often employing N-tosylhydrazones with alternative sulfur sources to enhance yields and environmental compatibility.[5][6] Other notable synthetic strategies include the Pechmann, Wolff, and Lalezari syntheses.[1][7]

Experimental Protocol: A Generalized Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This protocol outlines a general procedure for the synthesis of 1,2,3-thiadiazoles from a ketone precursor. Optimization of equivalents, reaction time, and temperature is crucial for specific substrates.

Step 1: Formation of the Semicarbazone Intermediate

-

Dissolve the starting ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

-

Add sodium acetate (1.5 equivalents) to the mixture to act as a base.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The semicarbazone product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.[8]

Step 2: Cyclization to the 1,2,3-Thiadiazole Ring

-

Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath with constant stirring.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench it by pouring it into a beaker of ice water.

-

Extract the aqueous mixture with DCM or ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,2,3-thiadiazole derivative.[8]

-

Purify the crude product by column chromatography on silica gel or recrystallization.[8]

Caption: Generalized workflow of the Hurd-Mori synthesis.

Anticancer Activity: Targeting the Machinery of Malignancy

The 1,2,3-thiadiazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[3][4] Its derivatives have been shown to exert their effects through multiple mechanisms, often targeting critical pathways involved in tumor proliferation and survival.[3]

Inhibition of Tubulin Polymerization

A primary and clinically validated anticancer strategy is the disruption of microtubule dynamics.[3] Microtubules are essential for the formation of the mitotic spindle during cell division. Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules.[3][5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of various kinases. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9][10] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and downstream signaling, thereby impeding tumor growth and metastasis.[11]

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[3] Some 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and subsequent anticancer effects.[3][5]

Quantitative Data: Anticancer Activity of Select 1,2,3-Thiadiazole Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

| D-ring fused DHEA derivatives | Unknown | T47D (Breast) | 0.042 - 0.058 µM | [4] |

| Pyrazolone-substituted | KDR/VEGFR-2 | - | Potent Inhibition | [9][10] |

| Benzylamides | Necroptosis Inhibitors | Jurkat | Potent Inhibition | [12] |

Experimental Protocols for Anticancer Activity Assessment

Protocol 2.3.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds in the appropriate cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.3.2: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[13]

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, glycerol, and a fluorescent reporter dye that binds to polymerized microtubules.[13]

-

Compound and Control Preparation: Prepare 10x stocks of the test compounds, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control in General Tubulin Buffer.[13]

-

Reaction Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x compound or control solutions to the appropriate wells.[13]

-

Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[13]

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[13][14]

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The effect of the test compounds is quantified by comparing the rate and extent of polymerization to the vehicle control.

Protocol 2.3.3: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This biochemical assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[11][15]

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable VEGFR-2 peptide substrate.[15]

-

Compound Dilution: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds.

-

Kinase Reaction: In a white 96-well plate, add the master mix, the diluted test compounds, and recombinant human VEGFR-2 kinase. Include positive (no inhibitor) and blank (no enzyme) controls.[11]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[15][16]

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent that converts the newly formed ADP back to ATP and generates a luminescent signal via a luciferase reaction.[11]

-

Luminescence Reading: Measure the luminescence of each well using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Antimicrobial and Antiviral Frontiers

The 1,2,3-thiadiazole nucleus is also a key pharmacophore in the development of agents to combat infectious diseases.

Antifungal Activity

Derivatives of 1,2,3-thiadiazole have demonstrated significant fungicidal activity against a range of plant pathogenic fungi.[11][15][17] This is particularly relevant in agriculture, where fungal diseases can lead to substantial crop losses. Some compounds have shown efficacy comparable to commercial fungicides.[15][17] The mechanism of action for many of these antifungal derivatives is still under investigation, but it is an active area of research.

Quantitative Data: Antifungal Activity

| Compound Class | Fungal Pathogen | Activity | Reference |

| Carboxamide derivatives | Cercospora arachidicola | Good activity, comparable to commercial drug | [15][17] |

| Organotin carboxylates | Physalospora piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL and 0.16 µg/mL, respectively | [11] |

| N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani | Moderate in vitro activity | [18] |

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Media Technique)

This method assesses the effect of a compound on the mycelial growth of a fungus.[19]

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.

-

Compound Incorporation: Add the 1,2,3-thiadiazole test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten agar at various concentrations. Also, prepare a control plate with the solvent alone.

-

Plating: Pour the agar mixture into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small plug of mycelium from a fresh culture of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

-

Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.[20]

Antiviral Activity

The antiviral potential of 1,2,3-thiadiazoles is an emerging area of research. Notably, a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative has been identified as a highly potent anti-HIV-1 agent, with an EC₅₀ value of 0.0364 µM, which is significantly more potent than several reference compounds.[11] This highlights the potential for developing novel antiviral therapies based on this scaffold.

Quantitative Data: Anti-HIV-1 Activity

| Compound | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | 0.0364 ± 0.0038 µM | > 240.08 µM | > 6460 | [11] |

Agricultural Applications: Enhancing Plant Defense

Beyond their direct antimicrobial effects, 1,2,3-thiadiazole derivatives have found a significant application in agriculture as plant activators .[7][11] These compounds do not act as direct pesticides but instead induce the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[7][21]

SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. Commercially successful plant activators based on the benzo[3][9][13]thiadiazole scaffold, such as S-methyl benzo[3][9][13]thiadiazole-7-carbothioate (BTH), have demonstrated the viability of this approach.[7][21] Research has shown that novel fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives can be even more potent than BTH in inducing SAR against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium in cucumber.[7]

Caption: Simplified pathway of SAR induction by 1,2,3-thiadiazoles.

Experimental Protocol: Systemic Acquired Resistance (SAR) Induction Assay

This assay assesses the ability of a compound to induce resistance in untreated parts of a plant after local application.

-

Plant Growth: Grow healthy, uniform plants (e.g., Arabidopsis, cucumber, or tobacco) under controlled environmental conditions.

-

Inducing Treatment: Apply the 1,2,3-thiadiazole test compound to a set of lower leaves (primary leaves) of the plant, typically by spraying or infiltration. A mock treatment (e.g., with the solvent used to dissolve the compound) should be applied to a control group of plants.[4]

-

Incubation Period: Allow a period of time (e.g., 2-3 days) for the systemic signal to be transported throughout the plant.

-

Challenge Inoculation: Inoculate a set of upper, untreated leaves (secondary leaves) with a virulent pathogen.[4]

-

Disease Assessment: After a further incubation period (e.g., 3-5 days), assess the level of disease development on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen growth (e.g., by counting bacterial colony-forming units).

-

Data Analysis: Compare the disease severity in the plants treated with the test compound to the mock-treated control plants. A significant reduction in disease symptoms in the treated plants indicates the induction of SAR.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 1,2,3-thiadiazole derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. SAR studies have revealed that the nature and position of substituents on the thiadiazole ring significantly influence their efficacy.[11][12] For example, in the case of anti-HIV-1 agents, a phenyl ring substituted with two bromine atoms at the 2 and 4 positions was found to be optimal for activity.[11] For necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were found to be ideal.[12] These insights are invaluable for guiding future drug discovery efforts.

Conclusion and Future Perspectives

The 1,2,3-thiadiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have demonstrated a remarkable breadth of activities, from combating cancer and infectious diseases to enhancing plant resilience. The synthetic versatility of the 1,2,3-thiadiazole core ensures that the exploration of its chemical space is far from exhausted.

Future research will likely focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for many of the observed biological activities.

-

Rational Drug Design: Utilizing SAR data and computational modeling to design next-generation 1,2,3-thiadiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of 1,2,3-thiadiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

-

Green Synthesis: Developing more sustainable and efficient synthetic methodologies to reduce the environmental impact of chemical synthesis.

As our understanding of the intricate biology of diseases and plant defense mechanisms deepens, the 1,2,3-thiadiazole scaffold is poised to remain a cornerstone of innovation in the development of novel therapeutics and agrochemicals.

References

- Tripathy, R., et al. (2007). 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1793-8.

- BenchChem. (2025).

- BenchChem. (2025).

- Javed, S., et al. (2021).

- Al-Sanea, M. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 1-32. [Link]

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.

- BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359-5364.

- Kim, Y., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(2), 709-717.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

- Bio-protocol. (2017).

- Yan, S. L., et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943. [Link]

- Teng, X., et al. (2007). Structure-activity relationship study of[3][10][14]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836-40. [Link]

- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

- Rashdan, H. R. M., & Abdelmonsef, A. H. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(21), 7244.

- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.

- Koval, A. V., et al. (2023).

- Al-Sanea, M. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4895. [Link]

- Jadhav, S. B., et al. (2020). Thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 190, 112119. [Link]

- Lu, Y., et al. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry, 60(1), 346-353. [Link]

- Durrant, W. E., & Dong, X. (2004). Systemic Acquired Resistance.

- Zhang, Y., et al. (2010). Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors. Proceedings of the National Academy of Sciences, 107(42), 18220-18225. [Link]

- Dutta, B. K., et al. (2022). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. Journal of Agricultural Research, 60(2), 245-251. [Link]

- Teka, A., et al. (2021). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. International Journal of Microbiology, 2021, 6675241. [Link]

- ACS Publications. (2012).

- Shulaev, V., et al. (1995). The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation. The Plant Cell, 7(10), 1575-1585. [Link]

- East China Normal University. (2012).

- Wojtkowiak, K., et al. (2022). Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. Agronomy, 12(3), 579. [Link]

- ResearchGate. (2021). Recent trends in the synthesis of 1,2,3-thiadiazoles. [Link]

- Özdemir, A., et al. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Medical Science Monitor, 25, 788-801.

- Shafran, Y. M., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(10), 875-896.

- Abdelgawad, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21(11), 3021-3047.

- ResearchGate. (2007). 1,2,3-Thiadiazole Substituted Pyrazolones as Potent KDR/VEGFR-2 Kinase Inhibitors. [Link]

- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117876. [Link]

- Iannelli, P., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580.

- ResearchGate. (2022).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. isres.org [isres.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]

- 17. Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study [mdpi.com]

- 18. In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops [arccjournals.com]

- 19. mdpi.com [mdpi.com]

- 20. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1,2,3-Thiadiazole Core in Medicinal Chemistry

Foreword: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures"—frameworks that, with surprising frequency, interact with a wide range of biological targets. The 1,2,3-thiadiazole is a prime example of such a scaffold. This five-membered aromatic heterocycle, containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention from medicinal and agricultural chemists.[1] Its unique electronic properties, synthetic accessibility, and ability to act as a bioisostere for other key heterocycles make it a versatile building block for the design of novel therapeutic agents and agrochemicals.[1][2]

This guide provides an in-depth exploration of the 1,2,3-thiadiazole core, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make it a cornerstone of modern drug discovery. We will delve into its synthesis, physicochemical characteristics, and the rich pharmacology that has established it as a molecule of profound interest.

Part 1: Synthesis and Physicochemical Landscape

The utility of any chemical scaffold is fundamentally tied to its accessibility and its intrinsic properties. The 1,2,3-thiadiazole ring is both readily synthesized and possesses a unique electronic character that underpins its biological versatility.

The Cornerstone of Synthesis: The Hurd-Mori Reaction

The most prevalent and adaptable method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This powerful cyclization reaction utilizes α-methylene ketone hydrazones (or their derivatives like semicarbazones and tosylhydrazones) and thionyl chloride (SOCl₂) as the cyclizing agent.[1][3]

The causality behind this reaction's success lies in its straightforward and robust mechanism. The hydrazone provides the C-C-N-N backbone, while thionyl chloride acts as both a dehydrating agent and the sulfur source, facilitating an intramolecular cyclization to form the stable aromatic ring.[4] Recent advancements have introduced milder, metal-free alternatives, such as reacting N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI), which enhances the reaction's efficiency and environmental profile.[5][6]

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol describes a representative synthesis, chosen for its reliability and the common availability of its starting materials.

Objective: To synthesize 4-phenyl-1,2,3-thiadiazole from acetophenone tosylhydrazone.

Methodology:

-

Preparation of Acetophenone Tosylhydrazone (Intermediate):

-

To a solution of acetophenone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.05 eq).

-

Add a catalytic amount of hydrochloric acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by ¹H NMR spectroscopy.

-

-

Cyclization to 4-Phenyl-1,2,3-thiadiazole:

-

Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

To an ice-cooled flask, add thionyl chloride (5-10 eq).

-

Slowly add the prepared acetophenone tosylhydrazone (1.0 eq) in small portions, keeping the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).[6]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-1,2,3-thiadiazole.[6]

-

Physicochemical and Spectroscopic Profile

The 1,2,3-thiadiazole ring is a π-excessive, stable, and nearly planar aromatic system.[4] Its mesoionic character (charge separation within the ring) allows it to readily cross cellular membranes, a crucial property for bioavailability.[1][2] The carbon atoms (C4 and C5) are electron-deficient, making them potential sites for nucleophilic attack, while the sulfur atom has the highest electron density.[4]

Table 1: Physicochemical Properties of Unsubstituted 1,2,3-Thiadiazole

| Property | Value | Source |

| Molecular Formula | C₂H₂N₂S | [7] |

| Molecular Weight | 86.12 g/mol | [7] |

| Appearance | Yellow liquid | [4] |

| Boiling Point | 157°C | [4] |

| Solubility | Soluble in water and most organic solvents | [4] |

Structural elucidation of its derivatives relies heavily on standard spectroscopic techniques.

Table 2: Typical Spectroscopic Data for 1,2,3-Thiadiazole Derivatives

| Technique | Observation | Interpretation |

| ¹H NMR | The proton at C5 typically appears downfield (δ ~8.5-9.5 ppm) due to the ring's aromaticity and the electronegativity of the adjacent nitrogen and sulfur atoms. | Confirms the presence and substitution pattern of the heterocyclic ring. |

| ¹³C NMR | C4 and C5 carbons resonate at ~159-169 ppm for aryl-substituted derivatives.[8] | Identifies the carbon skeleton of the thiadiazole core. |

| IR | Characteristic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-S stretching is observed around 600-800 cm⁻¹. | Confirms the presence of the thiadiazole ring and other functional groups. |

| Mass Spec. | A key fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), resulting in a characteristic [M-28]⁺ peak.[8] | Helps confirm the molecular weight and the presence of the thiadiazole core. |

Part 2: A Scaffold of Diverse Pharmacological Activity

The true value of the 1,2,3-thiadiazole core is revealed in its broad spectrum of biological activities.[9] This versatility stems from its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with various biological targets.

Anticancer Activity

Thiadiazole derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms.[2][10]

-

Mechanism of Action: Some derivatives function as microtubule-destabilizing agents, disrupting cell division.[5] Others have been identified as inhibitors of crucial signaling proteins like Hsp90, which is vital for the stability of many oncoproteins.[5]

-

Structure-Activity Relationship (SAR): Studies on dehydroepiandrosterone (DHEA) derivatives fused with a 1,2,3-thiadiazole ring revealed potent activity against human breast cancer cells, with IC₅₀ values in the nanomolar range.[2] For a series of pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring, a methyl group at the C4 position of the thiadiazole was found to be crucial for potent activity against several cancer cell lines, including pancreatic and colon cancer.[2]

Caption: Key SAR insights for 1,2,3-thiadiazole-based anticancer agents.

Antimicrobial and Antiviral Activity

The 1,2,3-thiadiazole scaffold is a recurring motif in compounds designed to combat infectious diseases.[5][9]

-

Antifungal/Antibacterial: Derivatives have demonstrated broad-spectrum activity against various fungal and bacterial pathogens.[5][9] For example, certain organotin 1,2,3-thiadiazole carboxylates have shown high efficacy against plant pathogenic fungi like P. piricola and Gibberella zeae.[9]

-

Antiviral: A notable success story is the development of 1,2,3-thiadiazole derivatives as highly potent anti-HIV-1 agents. One compound, featuring a 2,4-dibromophenyl substituent, proved to be an exceptionally active agent against HIV-1, with an EC₅₀ value of 0.0364 µM, significantly more potent than reference drugs like Nevirapine.[9] This highlights the critical role of specific substitutions in optimizing target engagement.

Agricultural Applications

Beyond medicine, 1,2,3-thiadiazoles are workhorses in agriculture, serving as fungicides, plant growth regulators, and nitrification inhibitors.[5][11][12]

-

Fungicides: Strobilurin fungicides incorporating a 1,2,3-thiadiazole ring have shown excellent, broad-spectrum activity against plant pathogens, in some cases outperforming commercial standards like azoxystrobin.[12]

-

Nitrification Inhibitors: These compounds can slow the bacterial conversion of ammonium to nitrate in soil, a key process in nitrogen loss from fertilizers. SAR studies have shown that small, non-polar alkyl groups (like methyl or ethyl) on the thiadiazole ring are beneficial for this inhibitory activity, whereas larger or polar functional groups are detrimental.[11] This causality is likely linked to the molecule's ability to access and bind to the active site of the ammonia monooxygenase (AMO) enzyme in soil bacteria.[11]

Part 3: Future Perspectives

The 1,2,3-thiadiazole core is a testament to how a simple heterocyclic structure can give rise to a vast array of biological functions. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its continued relevance in medicinal chemistry and agrochemical research.

Future research will likely focus on several key areas:

-

Mechanism Elucidation: While many activities have been reported, the precise molecular targets for many 1,2,3-thiadiazole derivatives remain to be discovered. Deeper mechanistic studies will enable more rational, target-based drug design.

-

Green Synthesis: Further development of environmentally benign synthetic routes, minimizing the use of hazardous reagents like thionyl chloride, will be a priority.[5]

-

Scaffold Hybridization: Combining the 1,2,3-thiadiazole core with other known pharmacophores is a proven strategy for generating novel compounds with enhanced potency or dual-acting capabilities.[9]

The 1,2,3-thiadiazole is more than just another heterocycle; it is a dynamic and powerful tool. For researchers and drug development professionals, a thorough understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.

References

- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.

- Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.

- Ko, I. S., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78.

- Rojas, L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(11), 2699.

- Wang, L., et al. (2024). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

- Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 546-563.

- My C., et al. (2007). Structure-activity relationship study of[3][9][13]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6997-7001.

- El-Gohary, N. S., & Shaaban, M. I. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 55(1), 169-176.

- Kornicka, A., et al. (1999). SYNTHESIS OF SUBSTITUTED 1,3,4-THIADIAZOLES USING LAWESSON'S REAGENT. Phosphorus, Sulfur, and Silicon and the Related Elements, 148(1), 107-117.

- Kumar, A., & Kumar, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 575-594.

- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal.

- An overview of biological activities of thiadiazole derivatives. (2024). AIMS Press.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(14), 5406.

- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). Molecules, 28(7), 3168.

- Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. (2006).

- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2024). Pharmedico Publishers.

- Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2018). ResearchGate.

- Obakachi, V. A., et al. (2023). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Synthetic Communications, 53(12), 999-1022.

- Kim, Y., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(24), 7689-7702.

- Wang, H., et al. (2021). Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 69(1), 168-177.

- Recent trends in the synthesis of 1,2,3-thiadiazoles. (2021). ResearchGate.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Turkish Journal of Pharmaceutical Sciences, 17(5), 481-493.

- Chemical structures of the three synthetic 1,2,3-thiadiazole compounds... - ResearchGate.

- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 258925.

- Kalinina, T. A., et al. (2024). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ACS Omega, 9(1), 819-826.

- Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (2024). Scientific Reports, 14(1), 1-22.

- Olar, R., et al. (2007). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 12(6), 1335-1346.

- 1,2,3-Thiadiazole | C2H2N2S - PubChem.

- Plech, T., et al. (2014). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 19(12), 20491-20513.

- Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284.

- Khamitova, A., et al. (2024). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 24(5), 531-545.

- 1, 3, 4-Thiadiazole as antimicrobial agent: a review. (2024). ResearchGate.

- Discovery, synthesis and mechanism study of 2,3,5-substituted[3][5][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 250, 115206.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,2,3-Thiadiazole | C2H2N2S | CID 67518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 11. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,2,3-thiadiazole (CAS 82894-98-2)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 4-(4-Nitrophenyl)-1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural chemistry, and this specific derivative, bearing an electron-withdrawing nitrophenyl group, presents unique characteristics for further investigation and application.[1][2]

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound characterized by the fusion of a 1,2,3-thiadiazole ring with a 4-nitrophenyl moiety.[3][4] The presence of the nitro group significantly influences the electronic properties of the molecule, making the phenyl ring electron-deficient and impacting the overall reactivity and biological interaction profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 82894-98-2 | [5][6] |

| Molecular Formula | C₈H₅N₃O₂S | [5][6] |

| Molecular Weight | 207.21 g/mol | [5][6] |

| Appearance | Black color small needles / Solid | [3] |

| Melting Point | 207-213 °C | [3][6] |

| IUPAC Name | This compound | [4][5] |

| SMILES | C1=CC(=CC=C1C2=CSN=N2)[O-] | [5] |

| InChIKey | VLRKUBATYOJPSP-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori synthesis.[1][7] This reaction is a robust and widely applied method that involves the dehydrative cyclization of an α-methylene ketone hydrazone derivative using thionyl chloride (SOCl₂).[8]

The Hurd-Mori Synthetic Pathway

The synthesis of this compound logically begins with a ketone bearing the desired nitrophenyl substituent, namely 4'-nitroacetophenone. The ketone is first converted into a suitable hydrazone, such as a semicarbazone or tosylhydrazone.[1][9] This intermediate possesses the requisite N-N bond and an adjacent active methylene group. The subsequent treatment with thionyl chloride serves as both a dehydrating and cyclizing agent, facilitating the formation of the S-N and N=N bonds to yield the stable aromatic thiadiazole ring.[1]

Caption: General workflow for the Hurd-Mori synthesis of the target compound.

Detailed Experimental Protocol (Hurd-Mori Synthesis)

This protocol is a representative example based on established Hurd-Mori reaction principles.[7][10] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of 4'-Nitroacetophenone Semicarbazone

-